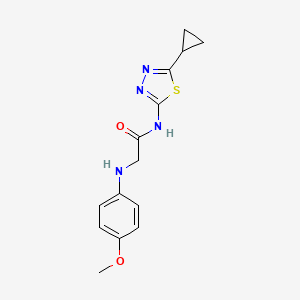![molecular formula C13H16N2O3 B5135134 N-(2-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B5135134.png)
N-(2-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methylphenyl)-N'-[2-(vinyloxy)ethyl]ethanediamide, commonly known as MVE-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MVE-2 is a member of the ethylenediamine family and has a molecular formula of C16H22N2O2.
Mécanisme D'action
The mechanism of action of MVE-2 involves the inhibition of the proteasome, which is a cellular complex responsible for the degradation of proteins. By inhibiting the proteasome, MVE-2 can prevent the degradation of proteins that are essential for the survival of cancer cells, leading to their death.
Biochemical and Physiological Effects:
MVE-2 has been shown to have several biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and activation of caspases. Additionally, MVE-2 has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MVE-2 in lab experiments is its ability to selectively target cancer cells while sparing normal cells. This makes it a promising candidate for cancer treatment with fewer side effects. However, one of the limitations of MVE-2 is its low solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of MVE-2. One potential direction is the use of MVE-2 in combination with other chemotherapeutic agents to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosage and administration of MVE-2 for the treatment of cancer. Finally, the development of more water-soluble derivatives of MVE-2 could improve its bioavailability and make it a more viable candidate for clinical use.
In conclusion, MVE-2 is a promising chemical compound with potential applications in cancer research and other scientific fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it a topic of interest for further research and development. The future directions for the research and development of MVE-2 are numerous and could lead to significant advancements in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of MVE-2 involves a multi-step process that includes the reaction of 2-methylphenylamine with ethylenediamine to form N-(2-methylphenyl)ethylenediamine. This intermediate is then reacted with ethyl vinyl ether to yield MVE-2.
Applications De Recherche Scientifique
MVE-2 has been extensively studied for its potential applications in various scientific fields. One of the most promising applications of MVE-2 is in the field of cancer research. Studies have shown that MVE-2 can inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death.
Propriétés
IUPAC Name |
N-(2-ethenoxyethyl)-N'-(2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-3-18-9-8-14-12(16)13(17)15-11-7-5-4-6-10(11)2/h3-7H,1,8-9H2,2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTRIYEYCJFJARP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C(=O)NCCOC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-ethyl-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5135069.png)
![5-isopropyl-5H-indeno[1,2-b]pyridin-5-ol](/img/structure/B5135075.png)
![methyl 4-[(3-{[(3-chloro-4-methoxyphenyl)amino]methyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5135082.png)
![3-{[2-[(2-bromobenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5135089.png)

![1-(3-bromophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5135099.png)
![4-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl (1,3-dioxooctahydro-2H-isoindol-2-yl)acetate](/img/structure/B5135107.png)

![3-{[(4-bromophenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B5135120.png)
![N-(3-{[(4-fluorophenyl)amino]carbonyl}phenyl)isonicotinamide](/img/structure/B5135124.png)
![N,N-diethyl-1-[4-(methylthio)benzyl]-3-piperidinecarboxamide](/img/structure/B5135127.png)

![N-{2-[(4-bromobenzyl)thio]-1,3-benzothiazol-6-yl}-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5135151.png)